molecular formula C7H5BrFI B8251681 5-Bromo-1-fluoro-3-iodo-2-methylbenzene

5-Bromo-1-fluoro-3-iodo-2-methylbenzene

Cat. No.: B8251681
M. Wt: 314.92 g/mol
InChI Key: PBHKTGBJMPZUBR-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-iodo-2-methylbenzene: is an aromatic compound with the molecular formula C7H5BrFI It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-fluoro-3-iodo-2-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a methylbenzene derivative. For instance, starting with 2-methylbenzene, bromination, fluorination, and iodination can be carried out sequentially under controlled conditions to introduce the respective halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-fluoro-3-iodo-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (for halogen exchange), nucleophiles (for nucleophilic substitution), and electrophiles (for electrophilic substitution) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

  • Substituted benzene derivatives with different functional groups.
  • Oxidized products like carboxylic acids.
  • Reduced products like alkanes.

Scientific Research Applications

Chemistry: 5-Bromo-1-fluoro-3-iodo-2-methylbenzene is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through various coupling reactions.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its halogenated structure may impart unique biological activities, making it a candidate for drug development.

Industry: In the chemical industry, it can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-3-iodo-2-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system, where the halogen atoms can direct the incoming electrophiles to specific positions on the benzene ring. The presence of multiple halogens can influence the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

  • 5-Bromo-1-fluoro-2-iodo-3-methylbenzene
  • 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
  • 1-Bromo-5-fluoro-2-iodo-3-methylbenzene

Comparison: Compared to similar compounds, 5-Bromo-1-fluoro-3-iodo-2-methylbenzene is unique due to the specific positions of the halogen atoms and the methyl group on the benzene ring. This unique arrangement can result in different reactivity patterns and selectivity in chemical reactions. For instance, the presence of a methoxy group in 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene can significantly alter its electronic properties and reactivity compared to the methyl group in this compound.

Properties

IUPAC Name

5-bromo-1-fluoro-3-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHKTGBJMPZUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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